molecular formula C10H10N4O B2606146 2-Quinolin-8-ylhydrazinecarboxamide CAS No. 14148-38-0

2-Quinolin-8-ylhydrazinecarboxamide

Cat. No. B2606146
CAS RN: 14148-38-0
M. Wt: 202.217
InChI Key: KUKXAYANYXHXJU-UHFFFAOYSA-N
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Description

2-Quinolin-8-ylhydrazinecarboxamide is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 . It is used in scientific research due to its unique structure, which enables its application in various fields, including drug discovery, organic synthesis, and catalysis.

Scientific Research Applications

Corrosion Inhibition

Carboxamide derivatives, including those related to "2-Quinolin-8-ylhydrazinecarboxamide," have been evaluated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The inhibitive performance is attributed to the adsorption of these compounds at the metal/solution interface, following the Langmuir adsorption isotherm model. The study indicates that these inhibitors can form a uniform film on the metal surface, contributing to their protective properties (Erami et al., 2019).

Coordination Chemistry and Catalysis

Research on carboxamide palladium(II) complexes, which include "this compound" derivatives, explores their coordination behavior, substitution kinetics, and interaction with DNA/bovine serum albumin. These complexes show potential in vitro cytotoxic activities against various cancer cell lines, comparable to cisplatin, while exhibiting lower toxicity on normal cells. This suggests their utility in cancer treatment and as tools in biochemical studies (Omondi et al., 2021).

Antimicrobial and Antitubercular Activities

Several studies have synthesized and evaluated the antimicrobial and antitubercular activities of quinoline derivatives, including "this compound." These compounds exhibit significant inhibitory effects against a variety of microbial strains, highlighting their potential as leads for developing new antimicrobial agents. The studies also focus on the structural characterization and the mechanism of action of these derivatives (Özyanik et al., 2012); (Kumar et al., 2014).

Material Science

In the field of materials science, "this compound" derivatives have been used in the synthesis of soluble and thermally stable polyamides. These polymers exhibit excellent solubility in polar aprotic solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Bazzar, 2010).

Anticancer Research

Derivatives of "this compound" have been investigated for their anticancer properties, particularly targeting the Bcl-2 protein. This research explores the design and synthesis of novel heterocyclic compounds with potential as Bcl-2 inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines. The findings open avenues for the development of new anticancer therapies (Hamdy et al., 2019).

properties

IUPAC Name

(quinolin-8-ylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKXAYANYXHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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